molecular formula C29H24N2O5S B12126672 ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12126672
M. Wt: 512.6 g/mol
InChI Key: BPBNDMSJTAUIAH-JLPGSUDCSA-N
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Description

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class, which is recognized as a privileged scaffold in medicinal chemistry. This specific (2Z)-configured derivative serves as a versatile and advanced intermediate for the design and synthesis of potential pharmacologically active molecules. Its structure, featuring a naphthalene moiety and an acetyloxy phenyl group, makes it a valuable candidate for generating compound libraries aimed at drug discovery. Research into similar thiazolopyrimidine analogs has demonstrated significant biological activities. Notably, a closely related compound from this chemical family was identified as a potent dual inhibitor of both VEGFR-2 and EGFR tyrosine kinases, two critical targets in oncology and angiogenesis research [https://pubmed.ncbi.nlm.nih.gov/38404587/]. This suggests that our compound holds substantial promise for researchers investigating multi-targeted kinase inhibitors for the treatment of cancers and other proliferative diseases. Supplied as a high-purity material, it is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key precursor in organic synthesis. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C29H24N2O5S

Molecular Weight

512.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24N2O5S/c1-4-35-28(34)25-17(2)30-29-31(26(25)20-12-14-22(15-13-20)36-18(3)32)27(33)24(37-29)16-21-10-7-9-19-8-5-6-11-23(19)21/h5-16,26H,4H2,1-3H3/b24-16-

InChI Key

BPBNDMSJTAUIAH-JLPGSUDCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=CC5=CC=CC=C54)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the naphthalen-1-ylmethylidene and acetyloxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs lie in the substituents at positions 2 (benzylidene/naphthylidene), 5 (aryl groups), and 6 (ester groups).

Compound Name R2 (Benzylidene/Naphthylidene) R5 (Aryl Group) R6 (Ester) Molecular Formula Melting Point (°C) Yield (%) Reference ID
Target Compound Naphthalen-1-ylmethylidene 4-(Acetyloxy)phenyl Ethyl C30H25N2O5S Not Reported Not Reported
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 4-Bromophenyl Ethyl C17H15BrN2O3S 192–194 85
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Fluoro-4-methoxybenzylidene 4-Methoxyphenyl Methyl C24H21FN2O5S Not Reported Not Reported
Ethyl 2-(4-Cyanobenzylidene)-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-Cyanobenzylidene 5-Methylfuran-2-yl Ethyl (CN) C22H17N3O3S 213–215 68
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Phenyl Ethyl C27H26N2O6S 154–155 (427–428 K) 78

Key Observations :

  • Naphthalenyl vs.
  • Ester Groups : Ethyl esters (e.g., target compound and ) generally confer higher lipophilicity than methyl esters (), influencing solubility and bioavailability.
  • Aryl Groups at Position 5 : Electron-withdrawing groups (e.g., 4-bromo in ) may reduce reactivity compared to electron-donating groups (e.g., 4-methoxy in ).
Physicochemical Properties
  • Melting Points: Derivatives with polar substituents (e.g., 4-cyano in , 4-bromo in ) exhibit higher melting points (213–215°C, 192–194°C) due to stronger intermolecular forces. The trimethoxy derivative has a lower melting point (154–155°C), likely due to disrupted packing from bulky substituents.
  • Crystallography : The target compound’s naphthalenyl group may adopt a dihedral angle >80° with the thiazolo-pyrimidine core (similar to ), reducing planarity and altering crystal packing . Fluorinated analogs (e.g., ) show enhanced hydrogen bonding (C–H···O/F), improving crystallinity .

Biological Activity

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thiazolo-pyrimidine core and various functional groups that contribute to its biological activity.

  • Molecular Formula : C29H24N2O5S
  • Molecular Weight : 512.6 g/mol
  • IUPAC Name : Ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer , antimicrobial , and anti-inflammatory properties. The presence of the acetyloxy group and the naphthalene moiety are believed to enhance its interaction with biological targets.

Anticancer Activity

Studies have shown that derivatives of thiazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

CompoundCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73

The mechanism of action appears to involve the induction of apoptosis through the modulation of cellular signaling pathways and inhibition of tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazolo-pyrimidines can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents. The specific activity against Gram-positive and Gram-negative bacteria has been documented, although detailed studies on this particular compound are still limited.

Anti-inflammatory Activity

Preliminary studies suggest that ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl may possess anti-inflammatory effects. These effects could be attributed to the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for further investigation in inflammatory disease models.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis. The presence of functional groups allows for diverse interactions, enhancing its potential therapeutic applications.

Case Studies and Research Findings

A notable study conducted by researchers focused on synthesizing various thiazolo-pyrimidine derivatives and evaluating their biological activities. The findings indicated that modifications in the structure significantly impacted their efficacy against cancer cell lines and microbial pathogens. The results highlighted the importance of structural diversity in developing effective therapeutic agents.

Q & A

Basic Research Questions

What synthetic methodologies are optimal for preparing this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, typically starting with a thiazolo[3,2-a]pyrimidine core. Key steps include:

  • Condensation reactions for introducing the naphthalen-1-ylmethylidene group at the 2-position, often catalyzed by palladium or copper complexes under inert atmospheres .
  • Esterification at the 6-position using ethyl chloroformate in aprotic solvents like toluene or DMF .
  • Acetylation of the 4-hydroxyphenyl substituent at the 5-position using acetic anhydride .
    To optimize yields:
  • Use TLC/HPLC monitoring to track intermediates .
  • Adjust reaction temperatures (e.g., 80–100°C for cyclization steps) and solvent polarity to stabilize reactive intermediates .

How can structural conformation and purity be confirmed post-synthesis?

  • X-ray crystallography is critical for resolving the (2Z)-configuration of the benzylidene group and confirming intramolecular hydrogen bonding patterns (e.g., C=O⋯H-N interactions) .
  • NMR spectroscopy (¹H/¹³C) identifies key signals:
    • δ 1.2–1.4 ppm (ethyl ester triplet), δ 2.3 ppm (7-methyl singlet), and δ 7.2–8.5 ppm (naphthalene protons) .
  • Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

What analytical techniques are suitable for studying stability under varying conditions?

  • HPLC-DAD monitors degradation products under thermal stress (40–60°C) or hydrolytic conditions (pH 1–13 buffers) .
  • FTIR spectroscopy detects hydrolysis of the acetyloxy group (loss of C=O stretch at ~1760 cm⁻¹) .

Advanced Research Questions

How do substituent variations at the 2- and 5-positions influence bioactivity?

  • 2-position (naphthalen-1-ylmethylidene):
    • Electron-withdrawing groups (e.g., halogens) enhance electrophilicity, potentially increasing interactions with biological targets like kinase ATP-binding pockets .
    • Bulky substituents (e.g., naphthalene vs. phenyl) may sterically hinder target binding, as seen in reduced IC₅₀ values for analogs with smaller groups .
  • 5-position (4-acetyloxyphenyl):
    • Methoxy or ethoxy substituents improve solubility but reduce metabolic stability compared to acetyloxy groups .
    • Comparative studies show that 4-acetyloxyphenyl derivatives exhibit 2–3x higher anti-inflammatory activity than 4-methoxyphenyl analogs in COX-2 inhibition assays .

How can computational modeling predict binding modes to therapeutic targets?

  • Molecular docking (AutoDock Vina) using crystal structures of COX-2 or CDK2 kinases reveals:
    • The naphthalene moiety occupies hydrophobic pockets, while the acetyloxy group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
    • MD simulations (GROMACS) assess stability of ligand-protein complexes, with RMSD values <2.0 Å indicating robust binding .

How to resolve contradictions in bioactivity data across structural analogs?

  • Case study: Conflicting reports on antiproliferative activity (e.g., IC₅₀ = 5 µM vs. >50 µM in MCF-7 cells) may arise from:
    • Substituent electronic effects: Fluorine at the benzylidene position enhances cytotoxicity by modulating π-π stacking with DNA topoisomerase II .
    • Assay conditions: Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound solubility and bioavailability .
  • Recommendation: Standardize assays using cell lines with consistent passage numbers and serum-free media for 24 hr pre-treatment .

What strategies mitigate regioselectivity challenges during functionalization?

  • Directed ortho-metalation (DoM) with LDA/TMP bases ensures precise functionalization of the naphthalene ring .
  • Protecting groups (e.g., tert-butyldimethylsilyl for acetyloxy) prevent undesired side reactions during esterification .

Methodological Challenges

How to address poor aqueous solubility in in vitro assays?

  • Co-solvent systems: Use DMSO:PBS (1:9 v/v) with sonication to achieve ≤1 mg/mL solubility .
  • Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles (PDI <0.2) to enhance bioavailability .

What crystallographic techniques resolve conformational ambiguities?

  • SC-XRD with synchrotron radiation (λ = 0.7 Å) resolves disorder in the naphthalene moiety .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O contacts contribute 12–15% to crystal packing) .

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